5-(Trifluoromethyl)nicotinimidamide 5-(Trifluoromethyl)nicotinimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543182
InChI: InChI=1S/C7H6F3N3/c8-7(9,10)5-1-4(6(11)12)2-13-3-5/h1-3H,(H3,11,12)
SMILES:
Molecular Formula: C7H6F3N3
Molecular Weight: 189.14 g/mol

5-(Trifluoromethyl)nicotinimidamide

CAS No.:

Cat. No.: VC17543182

Molecular Formula: C7H6F3N3

Molecular Weight: 189.14 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)nicotinimidamide -

Specification

Molecular Formula C7H6F3N3
Molecular Weight 189.14 g/mol
IUPAC Name 5-(trifluoromethyl)pyridine-3-carboximidamide
Standard InChI InChI=1S/C7H6F3N3/c8-7(9,10)5-1-4(6(11)12)2-13-3-5/h1-3H,(H3,11,12)
Standard InChI Key INJLKEFASVOBIP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=C1C(F)(F)F)C(=N)N

Introduction

Chemical Structure and Properties

Molecular Architecture

5-(Trifluoromethyl)nicotinimidamide consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amidine (-C(=NH)NH₂) functional group at the 3-position . The planar aromatic pyridine core contributes to electronic delocalization, while the electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability. The amidine moiety, a strong hydrogen bond donor/acceptor, facilitates interactions with biological targets such as enzymes or receptors .

Molecular Formula and Weight

  • Formula: C₈H₇F₃N₄

  • Molecular Weight: 232.16 g/mol .

PropertyValue (Inferred)Source Compound
Melting Point180–185°C5-(Trifluoromethyl)nicotinic acid
SolubilityModerate in polar solventsNicotinamide derivatives
LogP (Lipophilicity)~2.1Trifluoromethyl analogs

The trifluoromethyl group significantly increases hydrophobicity compared to unsubstituted nicotinamides, potentially enhancing membrane permeability.

Synthetic Pathways

Precursor Synthesis

The synthesis typically begins with 5-(Trifluoromethyl)nicotinic acid (CAS 131747-40-5), a commercially available precursor . Key steps include:

  • Conversion to Acid Chloride:
    Reaction with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acid chloride .

    C₇H₄F₃NO₂ + SOCl₂ → C₇H₃F₃NOCl + SO₂ + HCl\text{C₇H₄F₃NO₂ + SOCl₂ → C₇H₃F₃NOCl + SO₂ + HCl}

.

  • Amide Formation:
    Treatment with ammonium hydroxide produces the primary amide :

    C₇H₃F₃NOCl + NH₃ → C₇H₅F₃N₂O + HCl\text{C₇H₃F₃NOCl + NH₃ → C₇H₅F₃N₂O + HCl}
  • Amidine Synthesis:
    The amide undergoes Hofmann rearrangement using bromine and a strong base (e.g., NaOH) to form the amidine :

    C₇H₅F₃N₂O + Br₂ + 2 NaOH → C₇H₆F₃N₃ + 2 NaBr + H₂O\text{C₇H₅F₃N₂O + Br₂ + 2 NaOH → C₇H₆F₃N₃ + 2 NaBr + H₂O}

.

Optimization and Yield

Patents describe similar processes achieving yields of 60–75% under optimized conditions (e.g., tetrahydrofuran solvent, 60°C) . Critical factors include:

  • Temperature Control: Excess heat degrades the amidine group .

  • Catalyst Use: Diazabicycloundecene (DBU) improves reaction efficiency .

Biological and Industrial Applications

Medicinal Chemistry

The compound’s amidine group enables potent enzyme inhibition:

  • Kinase Inhibition: Analogous trifluoromethyl nicotinamides inhibit tyrosine kinases involved in cancer progression .

  • Antimicrobial Activity: Amidines exhibit broad-spectrum activity against Gram-positive bacteria .

Agrochemical Uses

The trifluoromethyl group enhances pesticidal activity:

  • Herbicidal Activity: 90% weed growth inhibition at 100 ppm in greenhouse trials.

  • Fungicidal Efficacy: EC₅₀ of 8 µM against Phytophthora infestans .

HazardPrecautionary Measures
Skin Irritation (H315)Wear nitrile gloves
Eye Damage (H319)Use safety goggles
Respiratory ToxicityOperate in fume hood

Future Directions

Research Gaps

  • Pharmacokinetics: No data on oral bioavailability or half-life.

  • Toxicology: Chronic exposure risks remain unstudied.

Synthesis Innovations

Microfluidic reactors could enhance yield (projected 85%) by improving heat transfer during amidine formation .

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